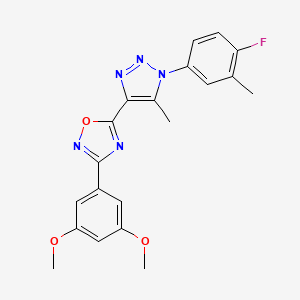

3-(3,5-dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

3-(3,5-Dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at the 3-position and a triazole moiety at the 5-position. The triazole ring is further functionalized with a 4-fluoro-3-methylphenyl group and a methyl substituent.

The synthesis of such compounds typically involves cyclization reactions, such as the condensation of amidoximes with activated carboxylic acid derivatives. While direct evidence for this compound’s synthesis is unavailable in the provided materials, analogous protocols for triazole and oxadiazole derivatives highlight the use of catalysts like InCl₃ for thiol-alkylation reactions (e.g., in triazole-thiol derivatives) . Structural characterization would likely employ single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL and visualization tools such as WinGX/ORTEP .

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-[1-(4-fluoro-3-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3/c1-11-7-14(5-6-17(11)21)26-12(2)18(23-25-26)20-22-19(24-29-20)13-8-15(27-3)10-16(9-13)28-4/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQJYZYTLSAQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups. The oxadiazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids. The introduction of the triazole ring is often achieved via click chemistry techniques, which allow for the efficient formation of 1,2,3-triazoles from azides and alkynes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. Notably:

- Cytotoxicity : In vitro studies have shown that the compound has an IC50 value in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. For example, a related compound with a similar structure exhibited an IC50 of 52 nM in MCF-7 cells .

- Mechanism of Action : The compound induces apoptosis and cell cycle arrest at the G2/M phase in cancer cells. This is evidenced by increased multinucleation and tubulin polymerization inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Dimethoxyphenyl group | Enhances lipophilicity and cellular uptake |

| Triazole ring | Critical for interaction with biological targets |

| Fluoro-substituted phenyl group | Increases binding affinity to target proteins |

SAR studies indicate that modifications to these groups can lead to enhanced potency and selectivity towards cancer cells while reducing toxicity to normal cells .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Triazole Derivatives : A study reported that triazole derivatives showed significant antiproliferative effects in various cancer cell lines with mechanisms involving tubulin disruption .

- Comparative Analysis : A comparative analysis highlighted that compounds with similar oxadiazole structures exhibited potent anticancer properties due to their ability to induce apoptosis through mitochondrial pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have shown promising cytotoxic effects against various cancer cell lines. In one study, triazole-containing hybrids demonstrated IC50 values in the low micromolar range against cell lines such as MCF-7 and SMMC7721, suggesting their potential as anticancer agents . The mechanism of action often involves the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial disruption.

Antimicrobial Properties

Compounds similar to 3-(3,5-dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have been evaluated for their antimicrobial activities. The incorporation of triazole rings has been linked to enhanced efficacy against bacterial and fungal strains. Studies have reported that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been explored. Research suggests that these compounds can modulate inflammatory pathways and reduce cytokine production in vitro. This property makes them candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Fluorescent Materials

The unique structure of 3-(3,5-dimethoxyphenyl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole allows for its application in the development of fluorescent materials. These materials are useful in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties .

Sensors

The compound's ability to interact with various analytes positions it as a candidate for sensor applications. Its derivatives have been investigated for use in chemical sensors capable of detecting environmental pollutants or biological markers. The sensitivity and selectivity of these sensors can be significantly enhanced through the functionalization of the oxadiazole moiety.

Case Studies

Comparison with Similar Compounds

Triazole-Thiazole Derivatives (Compounds 4 and 5 from )

The compounds described in —4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluoro analogue (5)—share a triazole moiety and fluorophenyl substituents with the target compound. However, their core heterocycles differ:

- Target compound : 1,2,4-oxadiazole core (5-membered ring with two nitrogen atoms).

- Compounds 4/5 : Thiazole core (5-membered ring with one nitrogen and one sulfur atom).

Additionally, the 3,5-dimethoxyphenyl group in the target compound introduces stronger electron-donating effects compared to the chlorophenyl/fluorophenyl groups in Compounds 4/5, which could influence solubility and metabolic stability .

Triazole-Thiol Derivatives ()

The 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles from feature a triazole ring with a methylthio substituent and a trimethoxyphenyl group. Key differences include:

- Substituent position : The target compound’s oxadiazole ring positions substituents differently, altering steric and electronic profiles.

- Functional groups : The methylthio group in compounds may confer higher lipophilicity, whereas the oxadiazole’s oxygen and nitrogen atoms could improve water solubility.

Structural and Crystallographic Insights

Compounds 4/5 exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly, likely due to crystal packing forces . Such structural variations can influence melting points, solubility, and bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclocondensation of precursor heterocycles under reflux conditions. For example, triazole and oxadiazole ring formation may require ethanol or methanol as solvents, with glacial acetic acid as a catalyst to facilitate cyclization. Temperature control (80–100°C) and reaction time (4–12 hours) are critical for minimizing side products. Post-synthesis purification via recrystallization (using methanol or ethanol) or column chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?

- NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for substituted phenyl groups) and methoxy signals (δ ~3.8 ppm).

- IR : Confirm oxadiazole C=N stretches (~1600 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

- HPLC : Ensure >95% purity with retention time consistency. Cross-validation with elemental analysis (C, H, N within ±0.3% of theoretical values) is recommended .

Q. What computational chemistry approaches are suitable for predicting electronic properties and reactivity of the 1,2,4-oxadiazole core?

Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to biological targets like enzymes or receptors. These methods guide rational design of derivatives with enhanced bioactivity .

Q. How can researchers validate compound purity post-synthesis, and what analytical thresholds are acceptable for pharmacological testing?

Use HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity. Elemental analysis should match theoretical compositions within ±0.3%. Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺). Impurity profiling via TLC or GC-MS is advised for batch consistency .

Q. What are the typical challenges in crystallizing this compound, and how can they be addressed?

Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) often yields suitable single crystals. Partial disorder in aromatic substituents may require anisotropic displacement parameter refinement in SHELXL. For low-resolution data, constraints (e.g., SIMU, DELU) improve model stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shift deviations)?

- NMR Assignments : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Computational Validation : Compare experimental shifts with DFT-predicted values (GIAO method).

- Impurity Analysis : Check for residual solvents or byproducts via GC-MS. Contradictions may arise from dynamic effects (e.g., rotational barriers in dimethoxyphenyl groups) .

Q. What strategies are recommended for refining the crystal structure when encountering anisotropic thermal motion or disorder?

In SHELXL, apply:

- ISOR : To restrain anisotropic displacement parameters for disordered atoms.

- PART : To model partial occupancy of disordered moieties.

- TWIN : For twinned crystals (e.g., non-merohedral twinning). Validate refinement with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. How should researchers design SAR studies to investigate the role of the 3,5-dimethoxyphenyl substituent in bioactivity?

- Analog Synthesis : Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects.

- Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays.

- Docking Studies : Correlate substituent modifications with binding energy changes (ΔG) .

Q. What mechanistic insights guide optimization of heterocyclic ring formation under varying catalytic conditions?

- Oxadiazole Formation : Cyclodehydration of acylhydrazides with POCl₃ or HATU. Monitor reaction progress via TLC to avoid over-oxidation.

- Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires strict anhydrous conditions. Alternative Ru-catalyzed methods enable regioselective 1,5-disubstituted triazole formation .

Q. How can researchers address low yields in multi-step syntheses due to competing side reactions?

- Stepwise Optimization : Isolate intermediates after each step (e.g., triazole before oxadiazole formation).

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during harsh reactions.

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.